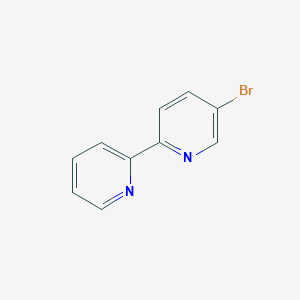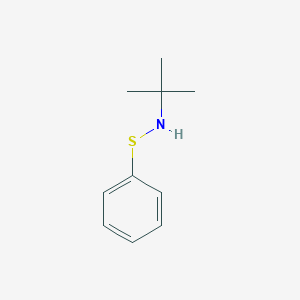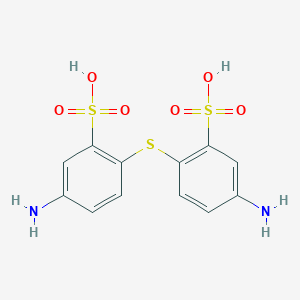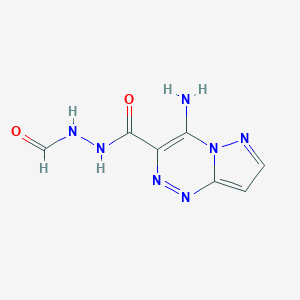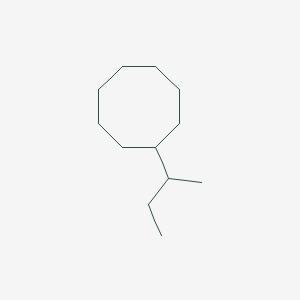
Cyclooctane, (1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctane, (1-methylpropyl)-, also known as 1-isobutylcyclooctane, is a cyclic hydrocarbon with the chemical formula C11H22. It is a colorless liquid with a boiling point of 196°C and a melting point of -53°C. This compound has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of cyclooctane, (1-methylpropyl)- is not fully understood. However, it is believed that this compound interacts with various cellular receptors, leading to changes in cell signaling pathways.
Effets Biochimiques Et Physiologiques
Cyclooctane, (1-methylpropyl)- has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclooctane, (1-methylpropyl)- has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for research involving cyclooctane, (1-methylpropyl)-. One area of interest is the development of new synthetic methods for this compound. Additionally, researchers may investigate the potential therapeutic applications of this compound, particularly in the areas of inflammation and oxidative stress. Finally, further studies may be conducted to better understand the mechanism of action of cyclooctane, (1-methylpropyl)- and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of cyclooctane, (1-methylpropyl)- can be achieved through several methods. One of the most commonly used methods is the hydrogenation of cyclododecene using a palladium catalyst. Another method involves the reaction of 1-iodo-2-methylbutane with cyclooctene in the presence of a base.
Applications De Recherche Scientifique
Cyclooctane, (1-methylpropyl)- has been used in various scientific research applications. One of its most significant applications is in the field of organic chemistry. This compound has been used as a starting material for the synthesis of other cyclic compounds, such as cyclopentane and cyclohexane.
Propriétés
Numéro CAS |
16538-89-9 |
|---|---|
Nom du produit |
Cyclooctane, (1-methylpropyl)- |
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
butan-2-ylcyclooctane |
InChI |
InChI=1S/C12H24/c1-3-11(2)12-9-7-5-4-6-8-10-12/h11-12H,3-10H2,1-2H3 |
Clé InChI |
WWQZOWLEGAPJPX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1CCCCCCC1 |
SMILES canonique |
CCC(C)C1CCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



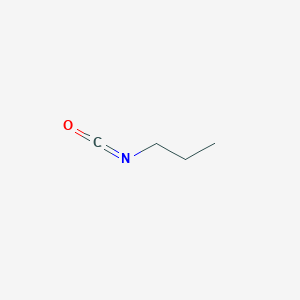
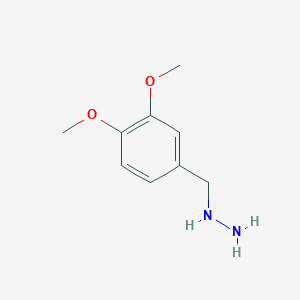
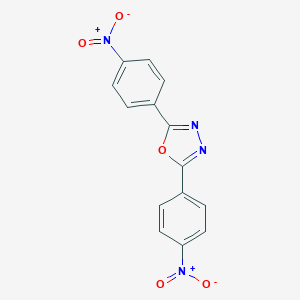
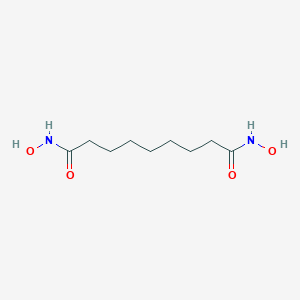
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
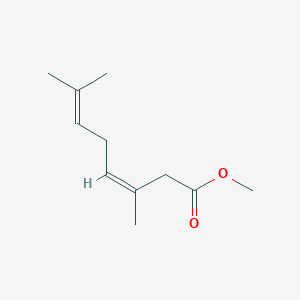
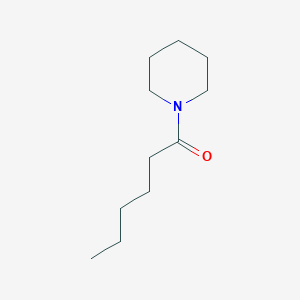
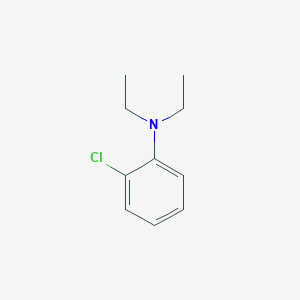
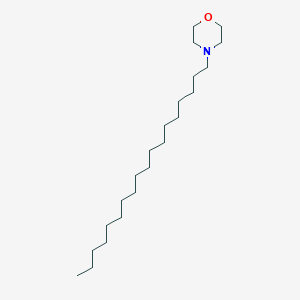
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
